molecular formula C11H22N2O3 B1403514 cis-1-Boc-4-methylamino-3-hydroxypiperidine CAS No. 933477-84-0

cis-1-Boc-4-methylamino-3-hydroxypiperidine

Cat. No. B1403514
M. Wt: 230.3 g/mol
InChI Key: VSTNDELWOIWDMK-DTWKUNHWSA-N
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Description

Molecular Structure Analysis

The molecular structure of “cis-1-Boc-4-methylamino-3-hydroxypiperidine” is represented by the formula C11H22N2O3. The molecular weight of the compound is 230.3 g/mol.


Physical And Chemical Properties Analysis

The physical form of “cis-1-Boc-4-methylamino-3-hydroxypiperidine” is not specified in the web search results. The compound has a molecular weight of 230.3 g/mol.

Scientific Research Applications

Synthesis and Derivatives

  • Facile Synthesis of Enantiopure Derivatives : Research has demonstrated methods for the facile synthesis of enantiopure trans- and cis-3-hydroxypiperidine derivatives, including those with the N-Boc-piperidinyl structure. These methods involve Rh-catalyzed cyclohydrocarbonylation and have been analyzed using X-ray crystallographic analysis (Chiou, Lin, & Liang, 2010).

  • Production of cis-3-Dimethylaminomethyl-4-hydroxypiperidines : Another study explored the reduction of cis-3-cyano-4-hydroxypiperidines to produce cis-3-aminomethyl-4-hydroxypiperidines, which were subsequently converted into cis-3-dimethylaminomethyl-4-hydroxypiperidines. This process involved methylation using formaldehyde and formic acid (Golovin et al., 1978).

  • Synthesis of Orthogonally Protected cis-4-Aminopipecolic Acid : Research has also been conducted on the synthesis of orthogonally Nα/Nγ-protected cis-4-aminopipecolic acid, starting from methyl cis-4-hydroxypiperidine-2-carboxylate. This involved various methods including C-4 inversion techniques (Szatmári, Kiss, & Fülöp, 2006).

  • Synthesis of cis-N-Benzyl-3-methylamino-4-methylpiperidine : A scaleable route for the production of cis-N-Benzyl-3-methylamino-4-methylpiperidine, involving hydroboration of tetrahydropyridine followed by oxidation and reductive amination, was developed for large-scale production (Ripin et al., 2003).

Stereochemistry and Conformational Studies

  • Stereochemistry in Catalytic Reduction : Research has revealed that catalytic reduction of certain tetrahydropyridines results in stereospecific production of cis-3-methyl-4-phenylpiperidines, highlighting the role of stereochemistry in these reactions (Mcerlane & Casy, 1972).

  • Influence on Stereocontrol in Reactions : Studies have also looked into the influence of hydroxylamine conformation on stereocontrol in Pd-catalyzed isoxazolidine-forming reactions, showing significant implications for the synthesis of complex organic compounds (Lemen et al., 2009).

Safety And Hazards

The safety information available indicates that “cis-1-Boc-4-methylamino-3-hydroxypiperidine” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, and the precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTNDELWOIWDMK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1-Boc-4-methylamino-3-hydroxypiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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